(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
- Application: A study by Enders & Signore (2004) describes an efficient asymmetric synthesis of α-(1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[b]thiophen-2-yl)-substituted amines. This process involves nucleophilic addition, oxidation, and diastereoselective conjugate reduction, yielding heterocyclic β-aminosulfones with high diastereo- and enantiomeric excesses (Enders & Signore, 2004).
Synthesis of Heterocyclic Compounds
- Application: Sauter (1968) investigated the hydrogenation of 6-nitro-benzo[b]thiophene-1,1-dioxide under various conditions, leading to the identification of products such as 2,3-dihydro-thieno[2,3-f]quinoline-1,1-dioxide. This research contributes to the understanding of reactions involving benzo[b]thiophene derivatives (Sauter, 1968).
Chemical Reactions and Structural Analysis
- Application: Research by Tauber et al. (1990) focuses on reactions of 2,3-dihydro-3-oxo-benzo[b]thiophen-1,1-dioxide with various compounds, leading to the synthesis of diverse benzo[b]thiophene derivatives and their structural characterization. This study enhances the understanding of benzo[b]thiophene chemistry and its potential applications (Tauber et al., 1990).
Potential for Treatment of Neurodegenerative Diseases
- Application: A study by Guglielmi et al. (2019) explores benzo[b]thiophen-3-ols as potential inhibitors of human monoamine oxidase (hMAO), which may be relevant in the treatment of neurodegenerative diseases. This research provides insights into the development of novel therapeutic agents based on this compound (Guglielmi et al., 2019).
Photochromic Properties
- Application: Uchida et al. (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives with thermally irreversible and fatigue-resistant photochromic properties. Such properties have potential applications in materials science and optical devices (Uchida et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is the Tyrosine-protein phosphatase . This enzyme plays a crucial role as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
This compound interacts with its target, the Tyrosine-protein phosphatase, through a mechanism known as the PET (photoinduced electron transfer) effect . This interaction results in changes in the protein response within the endoplasmic reticulum .
Biochemical Pathways
The action of this compound affects several biochemical pathways. These include pathways related to antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . The compound’s interaction with its target and subsequent changes in the protein response can lead to downstream effects in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with the Tyrosine-protein phosphatase . This interaction leads to changes in the protein response within the endoplasmic reticulum, which can have various downstream effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFVMUJNYMFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191298 | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-44-5 | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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